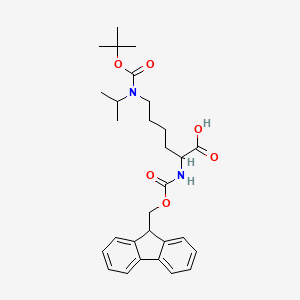

N-|A-Fmoc-N-|A-isopropyl-N-|A-t.-Boc-L-lysine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

N-Fmoc-N’-Boc-N’-isopropyl-L-lysine is a derivative of the amino acid lysine, modified with fluorenylmethyloxycarbonyl (Fmoc) and tert-butoxycarbonyl (Boc) protecting groups. This compound is primarily used in peptide synthesis, where the protecting groups help to prevent unwanted side reactions during the assembly of peptide chains .

Preparation Methods

The synthesis of N-Fmoc-N’-Boc-N’-isopropyl-L-lysine involves multiple steps of organic reactions. Typically, the amino group (NH2) and the carboxyl group (COOH) of lysine are protected with Fmoc and Boc groups, respectively. This is achieved through a series of reactions involving reagents such as fluorenylmethyloxycarbonyl chloride and tert-butoxycarbonyl chloride . The reaction conditions often include the use of organic solvents like dimethylformamide (DMF) and dichloromethane (DCM), and bases such as triethylamine (TEA) to facilitate the reactions .

Chemical Reactions Analysis

N-Fmoc-N’-Boc-N’-isopropyl-L-lysine undergoes various chemical reactions, including:

Deprotection Reactions: The Fmoc group can be removed using piperidine in DMF, while the Boc group can be removed using trifluoroacetic acid (TFA) in DCM.

Coupling Reactions: It can be coupled with other amino acids or peptides using coupling reagents like HATU or DIC in the presence of bases such as DIPEA.

Substitution Reactions: The isopropyl group can be substituted with other alkyl groups under specific conditions.

Scientific Research Applications

N-Fmoc-N’-Boc-N’-isopropyl-L-lysine is widely used in scientific research, particularly in the fields of:

Chemistry: It serves as a building block in the synthesis of complex peptides and proteins.

Biology: It is used in the study of protein-protein interactions and enzyme-substrate interactions.

Medicine: It is involved in the development of peptide-based drugs and therapeutic agents.

Industry: It is used in the production of synthetic peptides for various industrial applications.

Mechanism of Action

The mechanism of action of N-Fmoc-N’-Boc-N’-isopropyl-L-lysine primarily involves its role as a protected amino acid in peptide synthesis. The Fmoc and Boc groups protect the amino and carboxyl groups of lysine, respectively, preventing unwanted side reactions during peptide assembly. The isopropyl group provides additional steric hindrance, enhancing the selectivity of the reactions.

Comparison with Similar Compounds

N-Fmoc-N’-Boc-N’-isopropyl-L-lysine is unique due to its dual protection with Fmoc and Boc groups, along with the isopropyl modification. Similar compounds include:

N-Fmoc-N’-Boc-L-lysine: Lacks the isopropyl group, making it less sterically hindered.

N-Fmoc-N’-Boc-N’-methyl-L-lysine: Contains a methyl group instead of an isopropyl group, offering different steric and electronic properties.

N-Fmoc-N’-Boc-N’-ethyl-L-lysine: Contains an ethyl group, providing intermediate steric hindrance compared to the isopropyl and methyl derivatives.

Biological Activity

N-Fmoc-N-isopropyl-N-t-Boc-L-lysine is a modified amino acid widely utilized in peptide synthesis and drug development. Its unique structural features enhance its biological activity and make it an important compound in various research fields, including bioconjugation, protein engineering, and therapeutic applications.

Chemical Structure and Properties

- Molecular Formula : C29H38N2O6

- Molecular Weight : 510.62 g/mol

- CAS Number : 201003-48-7

- Purity : Typically ≥98% (by HPLC)

This compound features a fluorenylmethoxycarbonyl (Fmoc) protecting group, a tert-butyloxycarbonyl (Boc) group, and an isopropyl side chain, contributing to its stability and reactivity in biological systems.

1. Peptide Synthesis

N-Fmoc-N-isopropyl-N-t-Boc-L-lysine serves as a versatile building block in solid-phase peptide synthesis (SPPS). Its protective groups allow for the selective coupling of amino acids while preventing unwanted side reactions. This capability is crucial for synthesizing complex peptides with high purity and yield, which are essential for biological assays and therapeutic applications .

2. Drug Development

The compound plays a significant role in developing peptide-based therapeutics. By modifying peptide structures, researchers can enhance their biological activity, stability, and specificity towards target receptors or enzymes. This modification is particularly beneficial in designing drugs that require precise interactions with biological targets .

3. Bioconjugation

N-Fmoc-N-isopropyl-N-t-Boc-L-lysine is employed in bioconjugation techniques, which involve attaching peptides to various biomolecules such as antibodies or nanoparticles. This process is vital for creating targeted drug delivery systems that improve therapeutic efficacy while minimizing side effects .

4. Protein Engineering

In protein engineering, this compound aids in designing modified proteins that facilitate studies on protein interactions and functions. These modifications can lead to insights into biological processes and the development of novel therapeutic strategies .

Case Studies

-

Peptide Therapeutics :

A study demonstrated that peptides synthesized using N-Fmoc-N-isopropyl-N-t-Boc-L-lysine exhibited improved binding affinity to specific receptors compared to their unmodified counterparts. This enhancement was attributed to the steric effects of the isopropyl group, which increased the peptides' hydrophobic interactions with target sites . -

Targeted Drug Delivery :

Research involving bioconjugates formed with this compound showed promising results in selectively targeting cancer cells. The conjugation of therapeutic peptides to antibodies using N-Fmoc-N-isopropyl-N-t-Boc-L-lysine significantly improved the uptake of the drug by tumor cells while reducing systemic toxicity .

Applications Summary Table

| Application | Description |

|---|---|

| Peptide Synthesis | Building block for SPPS; allows creation of complex peptides with high purity |

| Drug Development | Enhances stability and specificity of peptide-based therapeutics |

| Bioconjugation | Facilitates attachment of peptides to biomolecules for targeted delivery |

| Protein Engineering | Aids in designing modified proteins for studying interactions and functions |

| Diagnostic Applications | Used in developing diagnostic assays with modified peptides as biomarkers |

Properties

IUPAC Name |

2-(9H-fluoren-9-ylmethoxycarbonylamino)-6-[(2-methylpropan-2-yl)oxycarbonyl-propan-2-ylamino]hexanoic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H38N2O6/c1-19(2)31(28(35)37-29(3,4)5)17-11-10-16-25(26(32)33)30-27(34)36-18-24-22-14-8-6-12-20(22)21-13-7-9-15-23(21)24/h6-9,12-15,19,24-25H,10-11,16-18H2,1-5H3,(H,30,34)(H,32,33) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LUGFCMICCJNLBC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)N(CCCCC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)C(=O)OC(C)(C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H38N2O6 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

510.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.